Lead(II) hexafluoroacetylacetonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead(II) hexafluoroacetylacetonate is an organometallic compound with the chemical formula Pb(CF₃COCHCOCF₃)₂ . It is known for its unique properties and applications in various scientific fields. This compound is typically a white powder and is used in research and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead(II) hexafluoroacetylacetonate can be synthesized through the reaction of hexafluoroacetylacetone with lead(II) chloride. The reaction typically occurs in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar steps as the laboratory preparation, scaled up to accommodate larger quantities. The use of high-purity reagents and controlled environments ensures the consistency and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Lead(II) hexafluoroacetylacetonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with other ligands to form new complexes.
Coordination Reactions: It forms coordination polymers with other metal β-diketonates.
Common Reagents and Conditions:
Reagents: Common reagents include other metal β-diketonates and organic solvents.
Conditions: Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products of these reactions are often heterometallic complexes, which have applications in materials science and catalysis .
Wissenschaftliche Forschungsanwendungen
Lead(II) hexafluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and coordination polymers.
Materials Science: It is utilized in the preparation of thin films and coatings due to its volatility and stability.
Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Electronics: It is employed in the fabrication of electronic components, including semiconductors and LEDs.
Wirkmechanismus
The mechanism of action of Lead(II) hexafluoroacetylacetonate involves its ability to form stable complexes with other metals and organic ligands. The compound’s hexafluoroacetylacetonate ligands provide strong electron-withdrawing effects, stabilizing the lead(II) center and facilitating various chemical reactions . The molecular targets and pathways involved are primarily related to its coordination chemistry and ability to form heterometallic complexes.
Vergleich Mit ähnlichen Verbindungen
Lead(II) acetylacetonate: Another lead-based β-diketonate with similar coordination properties but different reactivity due to the absence of fluorine atoms.
Copper(II) hexafluoroacetylacetonate: A copper-based analogue that forms similar coordination polymers but with different electronic properties.
Uniqueness: Lead(II) hexafluoroacetylacetonate is unique due to its high stability, strong electron-withdrawing ligands, and ability to form a wide range of heterometallic complexes. These properties make it particularly valuable in materials science and catalysis .
Eigenschaften
Molekularformel |
C10H2F12O4Pb |
---|---|
Molekulargewicht |
621 g/mol |
IUPAC-Name |
bis[[(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxy]lead |
InChI |
InChI=1S/2C5H2F6O2.Pb/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |
InChI-Schlüssel |
VPDFYHDIFAQDGC-PAMPIZDHSA-L |
Isomerische SMILES |
C(=C(\O[Pb]O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)/C(F)(F)F)\C(=O)C(F)(F)F |
Kanonische SMILES |
C(=C(C(F)(F)F)O[Pb]OC(=CC(=O)C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.